molecular formula C7H12O B2429950 2-(Propan-2-yl)cyclobutan-1-one CAS No. 27608-63-5

2-(Propan-2-yl)cyclobutan-1-one

Cat. No.: B2429950
CAS No.: 27608-63-5
M. Wt: 112.172
InChI Key: SHZQRYVAUCNNAV-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)cyclobutan-1-one is a cyclobutane derivative with the molecular formula C7H12O It is characterized by a cyclobutane ring substituted with a propan-2-yl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing 2-(Propan-2-yl)cyclobutan-1-one involves the [2 + 2] cycloaddition reaction. This reaction typically requires a photochemical or thermal activation to form the cyclobutane ring. The reaction conditions often include the use of a suitable catalyst, such as a pyrylium photoredox catalyst, under aerobic conditions with light irradiation .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The propan-2-yl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the propan-2-yl group.

Scientific Research Applications

2-(Propan-2-yl)cyclobutan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and selectivity towards different targets .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler cyclobutane derivative with a ketone group.

    2-Methylcyclobutanone: A cyclobutanone derivative with a methyl group.

    2-Ethylcyclobutanone: A cyclobutanone derivative with an ethyl group.

Uniqueness

2-(Propan-2-yl)cyclobutan-1-one is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties.

Biological Activity

2-(Propan-2-yl)cyclobutan-1-one, also known as a cyclobutanone derivative, has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This compound features a cyclobutane ring and a ketone functional group, which contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and comparative analyses with related compounds.

The biological activity of this compound is primarily attributed to its ketone group, which can participate in various chemical reactions, influencing its reactivity and interactions with biomolecules. The cyclobutane ring provides structural rigidity, which may enhance binding affinity and selectivity towards specific molecular targets.

Biological Activity Profiles

Research has indicated several potential biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially through radical scavenging mechanisms.
  • Antimicrobial Properties : Investigations have shown that derivatives of cyclobutanones can possess antimicrobial activity against various bacterial strains, highlighting their potential in developing new antibiotics.
  • Anti-inflammatory Effects : Some studies indicate that this compound may modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
  • Cytotoxicity : Research has explored the cytotoxic effects of this compound on cancer cell lines, indicating potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
Cyclobutanone Mild antimicrobial propertiesSimpler structure without propan-2-yl group
2-Methylcyclobutanone Moderate cytotoxic effectsMethyl substitution alters reactivity
2-Ethylcyclobutanone Antioxidant propertiesEthyl group influences solubility
This compound Stronger antioxidant & cytotoxic activitiesUnique steric and electronic properties

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated significant scavenging activity compared to standard antioxidants.

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli showed promising results, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.

Study 3: Cytotoxicity on Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

Properties

IUPAC Name

2-propan-2-ylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5(2)6-3-4-7(6)8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQRYVAUCNNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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